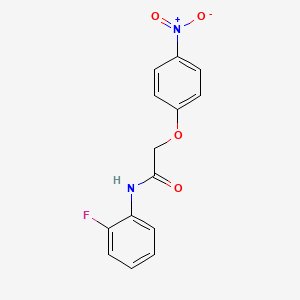

N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide is a compound of interest in various chemical and pharmaceutical industries. It has been studied for its potential applications in medicinal chemistry and material sciences.

Synthesis Analysis

- Synthesis from p-acetamidophenol : N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, a related compound, was synthesized from p-acetamidophenol via alkylation and nitration under optimized conditions (Zhang Da-yang, 2004).

- Catalytic synthesis : A Pd-based catalytic system has been used for the selective formation of similar acetamide compounds in one pot, indicating potential methods for synthesizing N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).

Molecular Structure Analysis

- Crystal structure studies : Compounds with similar structural features, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, have been characterized using techniques like X-ray crystallography, providing insights into the molecular structure of N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide (Yang Man-li, 2008).

Chemical Reactions and Properties

- Reactivity : Related compounds demonstrate varied reactivity, including hydrogen bond formation and complexation with solvents, which may be relevant for understanding the reactivity of N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide (I. G. Krivoruchka et al., 2004).

Physical Properties Analysis

- Optical properties : The optical properties of similar compounds, like 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, have been studied, which can give insights into the physical properties of N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide (P. Jansukra et al., 2021).

Chemical Properties Analysis

- Solvatochromism : Studies on N-(4-Methyl-2-nitrophenyl)acetamide indicate the effect of bifurcate hydrogen bond on the IR spectrum and dipole moment, which might be analogous to the chemical properties of N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide (I. G. Krivoruchka et al., 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Several studies focus on the synthesis, characterization, and modification of related acetamide derivatives, aiming to explore their chemical properties and enhance their pharmacological activities. For instance, novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were developed for potential anticancer, anti-inflammatory, and analgesic applications, demonstrating the versatility of acetamide derivatives in drug development (Rani et al., 2014). Similarly, the synthesis and biological evaluation of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives as antitubercular agents highlight the importance of structural modification in enhancing drug efficacy (Ang et al., 2012).

Photocatalytic Degradation and Environmental Applications

Research on the photocatalytic degradation of related compounds, such as paracetamol (acetaminophen), using TiO2 nanoparticles under UV light, indicates the potential environmental applications of N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide in pollution control and the removal of pharmaceutical contaminants from water (Jallouli et al., 2017).

Mechanistic Studies and Chemical Reactions

Mechanistic studies, such as the investigation of flutamide's photochemistry in various media, provide insights into the reaction mechanisms of acetamide derivatives. These studies are crucial for understanding the stability, degradation pathways, and potential toxicological effects of these compounds (Udagawa et al., 2011). Additionally, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide for antimalarial drug synthesis showcases the role of acetamide derivatives in facilitating specific chemical transformations (Magadum & Yadav, 2018).

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c15-12-3-1-2-4-13(12)16-14(18)9-21-11-7-5-10(6-8-11)17(19)20/h1-8H,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJCHJLGEMQZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5547534.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)

![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)

![N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)

![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)

![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)

![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)

![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)